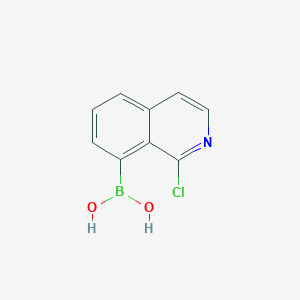

(1-Chloroisoquinolin-8-yl)boronic acid

CAS No.: 2096337-48-1

Cat. No.: VC2866699

Molecular Formula: C9H7BClNO2

Molecular Weight: 207.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096337-48-1 |

|---|---|

| Molecular Formula | C9H7BClNO2 |

| Molecular Weight | 207.42 g/mol |

| IUPAC Name | (1-chloroisoquinolin-8-yl)boronic acid |

| Standard InChI | InChI=1S/C9H7BClNO2/c11-9-8-6(4-5-12-9)2-1-3-7(8)10(13)14/h1-5,13-14H |

| Standard InChI Key | CUDDLHUGUIDEHY-UHFFFAOYSA-N |

| SMILES | B(C1=C2C(=CC=C1)C=CN=C2Cl)(O)O |

| Canonical SMILES | B(C1=C2C(=CC=C1)C=CN=C2Cl)(O)O |

Introduction

(1-Chloroisoquinolin-8-yl)boronic acid is an organoboron compound that plays a crucial role in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Its molecular formula is C9H7BClNO2, and it features a chlorine atom at the first position and a boronic acid functional group at the eighth position of the isoquinoline ring . This compound is recognized for its reactivity and stability, making it a significant building block in the synthesis of complex molecules with potential biological activities.

Applications in Organic Synthesis

(1-Chloroisoquinolin-8-yl)boronic acid is a versatile precursor in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds, allowing the construction of complex molecules with potential pharmaceutical applications.

Suzuki-Miyaura Coupling Reactions

Suzuki-Miyaura reactions involve the coupling of boronic acids with aryl halides in the presence of a palladium catalyst. This method is widely used for synthesizing biaryl compounds, which are crucial in drug discovery and development.

| Entry | Substrate | Temperature (K) | Observed Rate Constant (s−1) |

|---|---|---|---|

| 7 | 1-Chloroisoquinoline | 293 | 2.6(3) × 10−3 |

The data from Suzuki-Miyaura reactions involving chloroisoquinolines highlight the reactivity of these compounds under specific conditions .

Biological Applications

In biological research, (1-Chloroisoquinolin-8-yl)boronic acid serves as a precursor for synthesizing bioactive compounds, including enzyme inhibitors and receptor modulators. The boronic acid functionality allows it to form strong covalent bonds with various functional groups, enhancing its potential as a tool in drug discovery.

Interaction with Biomolecules

The boronic acid group can interact with active sites of enzymes or receptors, leading to modulation of their activity. This characteristic is particularly valuable for designing inhibitors that can selectively target specific pathways in disease processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume